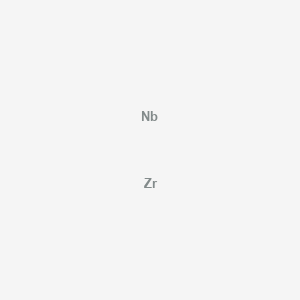
Niobium--zirconium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium–zirconium (1/1) is an alloy composed of equal parts niobium and zirconium. This compound is known for its exceptional properties, including high corrosion resistance, excellent mechanical strength, and superconducting capabilities. These attributes make it valuable in various industrial and scientific applications, particularly in environments that demand high performance under extreme conditions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of niobium–zirconium alloys typically involves the fusion of pure niobium and zirconium metals. One common method is the self-propagating high-temperature synthesis (SHS) process, which involves the calcium-thermal reduction of zirconium tetrafluoride in the presence of niobium powder . The optimal heating temperature and calcium content are crucial for ensuring the safety and efficiency of the SHS process.
Industrial Production Methods: In industrial settings, niobium–zirconium alloys are produced by melting pure metals, with zirconium often sourced as a sponge or electrolytic powder. The fusion process is carried out in a controlled environment to achieve the desired purity and uniformity of the alloy . Vacuum-arc remelting is another technique used to enhance the quality of the alloy by removing impurities and achieving a homogeneous composition.
化学反応の分析
Types of Reactions: Niobium–zirconium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the specific conditions under which they occur.
Common Reagents and Conditions:
Oxidation: Niobium–zirconium alloys can oxidize when exposed to air at elevated temperatures. The formation of a stable oxide layer enhances the alloy’s corrosion resistance.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide to remove oxygen from the alloy.
Major Products Formed: The primary products of these reactions include various oxides, carbides, and nitrides of niobium and zirconium. These products contribute to the alloy’s enhanced mechanical and chemical properties.
科学的研究の応用
Niobium–zirconium alloys have a wide range of scientific research applications:
Chemistry: Used as catalysts in organic synthesis and as components in high-performance materials.
Biology: Investigated for potential use in biomedical implants due to their biocompatibility and corrosion resistance.
Medicine: Explored for applications in medical devices and diagnostic equipment.
作用機序
The unique properties of niobium–zirconium alloys are attributed to their atomic structure and the interactions between niobium and zirconium atoms. The alloy’s high corrosion resistance is due to the formation of a stable oxide layer on its surface, which protects it from further oxidation. The superconducting properties are a result of the alloy’s ability to maintain low electrical resistance at extremely low temperatures .
類似化合物との比較
Niobium–titanium: Another superconducting alloy with similar applications in particle accelerators and magnetic resonance imaging (MRI) machines.
Zirconium–titanium: Known for its high strength and corrosion resistance, used in aerospace and chemical processing industries.
Niobium–tantalum: Exhibits excellent high-temperature stability and is used in aerospace and electronic applications.
Uniqueness: Niobium–zirconium alloys stand out due to their balanced combination of mechanical strength, corrosion resistance, and superconducting properties. This makes them particularly suitable for applications that require both high performance and durability under extreme conditions.
特性
CAS番号 |
12059-59-5 |
|---|---|
分子式 |
NbZr |
分子量 |
184.13 g/mol |
IUPAC名 |
niobium;zirconium |
InChI |
InChI=1S/Nb.Zr |
InChIキー |
GFUGMBIZUXZOAF-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
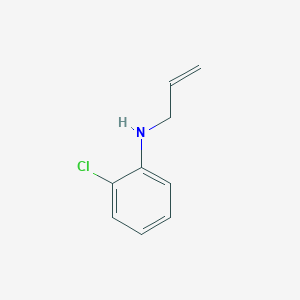

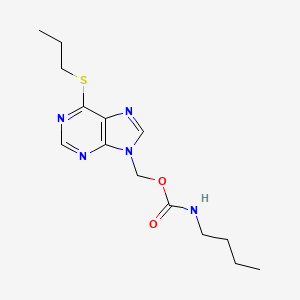
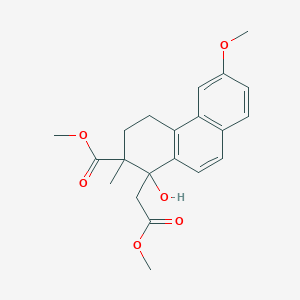
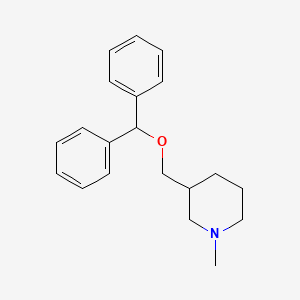

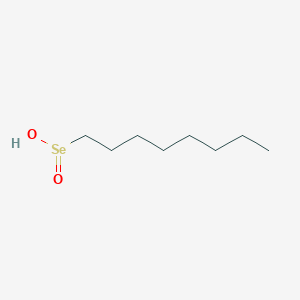
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)


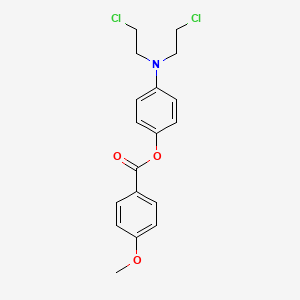

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
